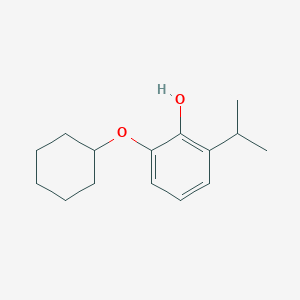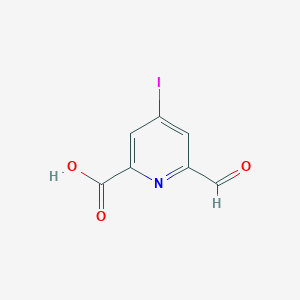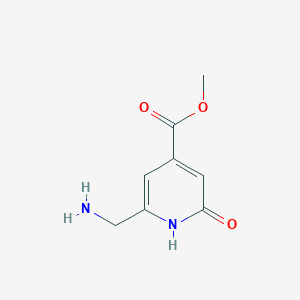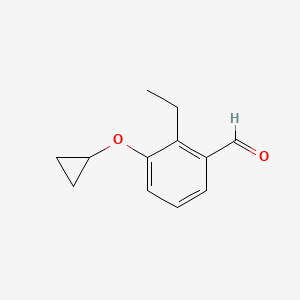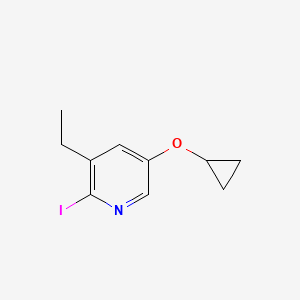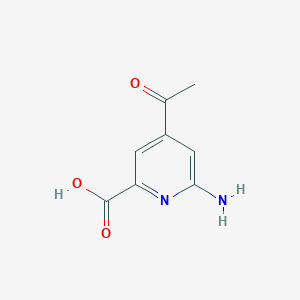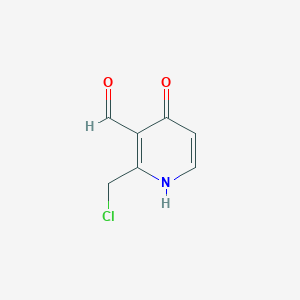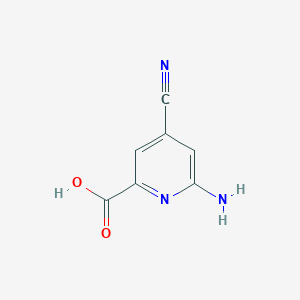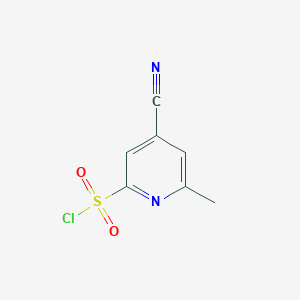![molecular formula C13H24KNO10S3 B14854571 potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B14854571.png)
potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucoalyssin is a naturally occurring compound belonging to the glucosinolate family, which are sulfur-containing secondary metabolites predominantly found in cruciferous plants like broccoli, cabbage, and mustard. Glucosinolates are known for their role in plant defense mechanisms and their potential health benefits, including anti-carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glucoalyssin can be synthesized through the hydrolysis of its precursor glucosinolates by the enzyme myrosinase. This enzyme catalyzes the conversion of glucosinolates to isothiocyanates, nitriles, or thiocyanates, depending on the reaction conditions .
Industrial Production Methods
Industrial production of glucoalyssin involves the extraction of glucosinolates from cruciferous plants followed by enzymatic hydrolysis. The extraction process typically employs solvents like methanol or water, and the hydrolysis is carried out under controlled pH and temperature conditions to maximize yield .
Chemical Reactions Analysis
Types of Reactions
Glucoalyssin undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in glucoalyssin can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can have different biological activities .
Scientific Research Applications
Glucoalyssin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of glucosinolates and their derivatives.
Biology: Glucoalyssin and its hydrolysis products are studied for their role in plant defense mechanisms and their interactions with herbivores and pathogens.
Medicine: The anti-carcinogenic properties of glucoalyssin and its derivatives are being explored for potential use in cancer prevention and treatment.
Industry: Glucoalyssin is used in the food industry as a natural preservative and in agriculture as a biopesticide .
Mechanism of Action
Glucoalyssin exerts its effects primarily through its hydrolysis products, such as isothiocyanates. These compounds can induce the expression of detoxifying enzymes, inhibit the expression of pro-inflammatory cytokines, and induce apoptosis in cancer cells. The molecular targets include the Nrf2 transcription factor, caspases, and various signaling pathways involved in inflammation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Glucobrassicin
- Gluconapin
- Glucoraphanin
- Sinigrin
Uniqueness
Glucoalyssin is unique due to its specific sulfur-containing side chain, which imparts distinct chemical reactivity and biological activity. Compared to other glucosinolates, glucoalyssin has shown higher thermal sensitivity and different hydrolysis product profiles, making it particularly interesting for research in food science and medicine .
Properties
Molecular Formula |
C13H24KNO10S3 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate |
InChI |
InChI=1S/C13H25NO10S3.K/c1-26(19)6-4-2-3-5-9(14-24-27(20,21)22)25-13-12(18)11(17)10(16)8(7-15)23-13;/h8,10-13,15-18H,2-7H2,1H3,(H,20,21,22);/q;+1/p-1/b14-9+;/t8-,10-,11+,12-,13+,26?;/m1./s1 |
InChI Key |
IDHRWXFHZJPKQK-ZJIQKBCQSA-M |
Isomeric SMILES |
CS(=O)CCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Canonical SMILES |
CS(=O)CCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



